
(2-Chloroethyl)(diethenyl)methylsilane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Chloroethyl)(diethenyl)methylsilane is an organosilicon compound with the molecular formula C7H13ClSi This compound is characterized by the presence of a silicon atom bonded to a 2-chloroethyl group, two ethenyl groups, and a methyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloroethyl)(diethenyl)methylsilane typically involves the reaction of vinylsilane with 2-chloroethylmethylsilane under specific conditions. One common method is the hydrosilylation reaction, where a vinylsilane reacts with a chloromethylsilane in the presence of a platinum catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions. The reaction temperature is usually maintained between 50°C and 100°C to ensure optimal yield and selectivity.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant flow rates, ensuring consistent product quality and high efficiency. The use of advanced catalysts and optimized reaction conditions further enhances the yield and purity of the final product.
化学反应分析
Types of Reactions
(2-Chloroethyl)(diethenyl)methylsilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group, resulting in the formation of (diethenyl)methylsilane.
Substitution: The chlorine atom in the 2-chloroethyl group can be substituted with other nucleophiles, such as amines or thiols, to form corresponding derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4). The reactions are typically carried out in aqueous or organic solvents at moderate temperatures.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in organic solvents like tetrahydrofuran (THF) or diethyl ether.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or sodium thiolate (NaSR) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Major Products Formed
Oxidation: Silanols or siloxanes
Reduction: (Diethenyl)methylsilane
Substitution: Various substituted derivatives, depending on the nucleophile used
科学研究应用
(2-Chloroethyl)(diethenyl)methylsilane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of organosilicon compounds and as a reagent in hydrosilylation reactions.
Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, through silanization reactions, enhancing their stability and functionality.
Medicine: Research is ongoing to explore its potential as a drug delivery agent, where the silicon-based structure can improve the bioavailability and targeting of therapeutic molecules.
Industry: It is employed in the production of silicone-based materials, such as sealants, adhesives, and coatings, due to its ability to form strong Si-O bonds and enhance material properties.
作用机制
The mechanism of action of (2-Chloroethyl)(diethenyl)methylsilane involves its ability to undergo various chemical transformations, primarily through the silicon atom. The silicon atom can form strong bonds with oxygen, carbon, and other elements, enabling the compound to participate in diverse chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions. For example, in hydrosilylation reactions, the silicon atom acts as a nucleophile, attacking the electrophilic carbon-carbon double bond of the vinyl group, leading to the formation of a new Si-C bond.
相似化合物的比较
Similar Compounds
(2-Chloroethyl)methylsilane: Lacks the ethenyl groups, resulting in different reactivity and applications.
(2-Chloroethyl)(dimethyl)silane: Contains an additional methyl group instead of the ethenyl groups, leading to variations in its chemical properties and applications.
Uniqueness
(2-Chloroethyl)(diethenyl)methylsilane is unique due to the presence of both 2-chloroethyl and diethenyl groups bonded to the silicon atom. This combination imparts distinct reactivity and versatility, making it valuable in various chemical transformations and applications. The compound’s ability to undergo multiple types of reactions, such as oxidation, reduction, and substitution, further enhances its utility in scientific research and industrial processes.
属性
CAS 编号 |
51664-55-2 |
|---|---|
分子式 |
C7H13ClSi |
分子量 |
160.71 g/mol |
IUPAC 名称 |
2-chloroethyl-bis(ethenyl)-methylsilane |
InChI |
InChI=1S/C7H13ClSi/c1-4-9(3,5-2)7-6-8/h4-5H,1-2,6-7H2,3H3 |
InChI 键 |
KEUIAYXLVGAIAE-UHFFFAOYSA-N |
规范 SMILES |
C[Si](CCCl)(C=C)C=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,4-Didodecyl-1,4-diazabicyclo[2.2.2]octane-1,4-diium diiodide](/img/structure/B14650535.png)

![2-[4-(1,3-Dithiolan-2-yl)phenyl]propanoic acid](/img/structure/B14650558.png)
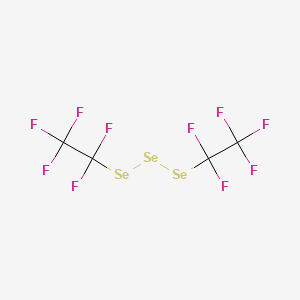
![N-[(1,2-Dihydroacenaphthylen-5-YL)methylidene]hydroxylamine](/img/structure/B14650573.png)
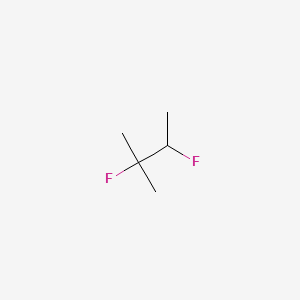
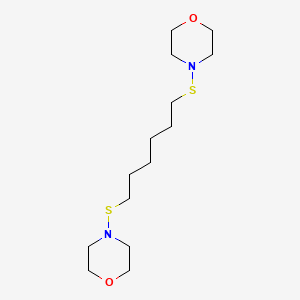

![(NZ)-N-[(2Z)-2-[(2-chlorophenyl)methylidene]cyclohexylidene]hydroxylamine](/img/structure/B14650610.png)
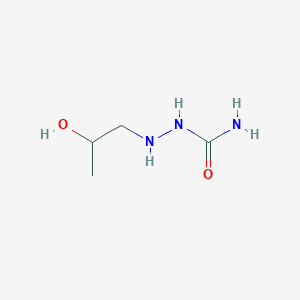
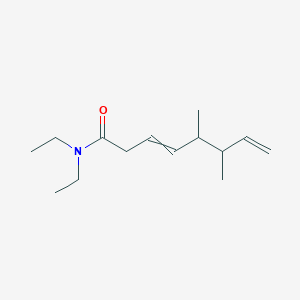
![7,7-Dimethyl-3a,4,6,7,8,9,9a,9b-octahydro-6,8-methanonaphtho[1,2-c]furan-1,3-dione](/img/structure/B14650628.png)
![2,2'-[[1,1'-Biphenyl]-2,3-diylbis(oxymethylene)]bis(oxirane)](/img/structure/B14650629.png)

